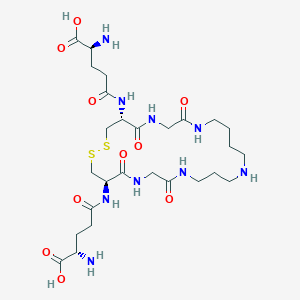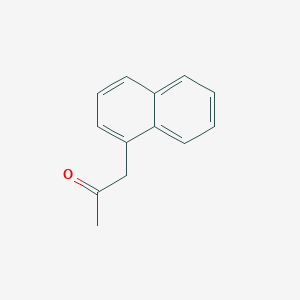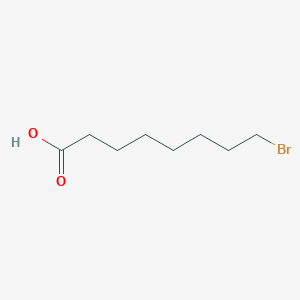
Acide 8-bromooctanoïque
Vue d'ensemble
Description
8-Bromooctanoic acid, also known as 8-bromocaprylic acid, is an organic compound with the molecular formula C8H15BrO2. It is a derivative of octanoic acid, where a bromine atom is substituted at the eighth carbon position. This compound is a white to cream crystalline powder and is slightly soluble in water .
Applications De Recherche Scientifique
8-Bromooctanoic acid has several applications in scientific research:
Mécanisme D'action
Target of Action
8-Bromooctanoic acid is primarily used as a cross-linking reagent . It is also used as a PROTAC linker in the synthesis of PROTAC CYP1B1 degrader-2 . The primary target of this compound is therefore the CYP1B1 enzyme , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
As a cross-linking reagent, 8-Bromooctanoic acid can form covalent bonds between different biomolecules, thereby altering their structure and function . When used as a PROTAC linker, it connects a ligand that binds to the target protein (CYP1B1) with a ligand that binds to an E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by 8-Bromooctanoic acid is the ubiquitin-proteasome pathway . By promoting the degradation of the CYP1B1 enzyme, it can potentially influence various metabolic processes that involve this enzyme. Additionally, it has been used to prepare 8-mercaptooctanoic acid in the biosynthesis of lipoic acid .
Pharmacokinetics
It is known to undergo hydrolysis to form 8-hydroxyoctanoic acid
Result of Action
The molecular and cellular effects of 8-Bromooctanoic acid’s action largely depend on the specific targets and pathways it affects. As a cross-linking reagent, it can alter the structure and function of various biomolecules . As a PROTAC linker, it can lead to the degradation of target proteins, thereby influencing the cellular processes in which these proteins are involved .
Action Environment
The action, efficacy, and stability of 8-Bromooctanoic acid can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated area to avoid inhalation . Moreover, it should be stored under recommended conditions to maintain its stability . The compound’s reactivity with water and its potential to produce a violent reaction also suggest that its action could be significantly affected by the presence of water .
Analyse Biochimique
Biochemical Properties
8-Bromooctanoic acid plays a significant role in biochemical reactions due to its ability to act as a cross-linking reagent. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds between biomolecules. One notable interaction is with lipoic acid biosynthesis, where 8-Bromooctanoic acid is used to prepare 8-mercaptooctanoic acid . This interaction is crucial for the proper functioning of enzymes involved in oxidative decarboxylation reactions. Additionally, 8-Bromooctanoic acid can undergo hydrolysis to form 8-hydroxyoctanoic acid, which may further participate in metabolic pathways .
Cellular Effects
8-Bromooctanoic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a cross-linking reagent can impact the structural integrity of proteins and enzymes, thereby altering their function. In some studies, 8-Bromooctanoic acid has been observed to inhibit certain cellular processes, potentially due to its interaction with key enzymes and proteins . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 8-Bromooctanoic acid involves its ability to form covalent bonds with biomolecules. This cross-linking activity can inhibit or activate enzymes by modifying their active sites or altering their conformation. For example, in the biosynthesis of lipoic acid, 8-Bromooctanoic acid is converted to 8-mercaptooctanoic acid, which then participates in the formation of lipoamide, a cofactor essential for enzyme function . Additionally, 8-Bromooctanoic acid can undergo hydrolysis to form 8-hydroxyoctanoic acid, which may interact with other biomolecules and influence metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromooctanoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to strong oxidizing agents or bases . Long-term studies have shown that 8-Bromooctanoic acid can have sustained effects on cellular function, particularly in in vitro experiments where it is used as a cross-linking reagent. These effects may include prolonged inhibition or activation of enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 8-Bromooctanoic acid in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily act as a cross-linking reagent. At higher doses, 8-Bromooctanoic acid can cause adverse effects, including toxicity and disruption of cellular processes . Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, leading to cellular damage and potential organ toxicity .
Metabolic Pathways
8-Bromooctanoic acid is involved in several metabolic pathways, including the biosynthesis of lipoic acid. It interacts with enzymes such as lipoic acid synthase, facilitating the conversion of 8-Bromooctanoic acid to 8-mercaptooctanoic acid . This intermediate then participates in the formation of lipoamide, a crucial cofactor for enzyme complexes involved in oxidative decarboxylation reactions. Additionally, 8-Bromooctanoic acid can undergo hydrolysis to form 8-hydroxyoctanoic acid, which may further participate in metabolic pathways .
Transport and Distribution
Within cells and tissues, 8-Bromooctanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. For example, 8-Bromooctanoic acid may be transported to mitochondria, where it participates in the biosynthesis of lipoic acid . The compound’s distribution within cells can influence its activity and function, particularly in processes involving enzyme modification and cross-linking .
Subcellular Localization
8-Bromooctanoic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to mitochondria, where it participates in the biosynthesis of lipoic acid . Additionally, 8-Bromooctanoic acid can localize to other cellular compartments, such as the cytoplasm and nucleus, where it may interact with enzymes and proteins involved in various biochemical processes . The subcellular localization of 8-Bromooctanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Bromooctanoic acid can be synthesized through several methods. One common method involves the bromination of octanoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the eighth carbon position .
Industrial Production Methods: In industrial settings, 8-Bromooctanoic acid is often produced by the reaction of 1,8-octanediol with hydrobromic acid (HBr). The reaction proceeds through the formation of an intermediate, which is then oxidized to yield 8-Bromooctanoic acid. This method is preferred for large-scale production due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromooctanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Hydrolysis: It can undergo hydrolysis to form 8-hydroxyoctanoic acid.
Esterification: It can react with alcohols to form esters, such as 8-bromoethyl octanoate.
Common Reagents and Conditions:
Substitution Reactions: Thiols (R-SH) in the presence of a base.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH).
Esterification: Alcohols (R-OH) in the presence of an acid catalyst.
Major Products:
- 8-Mercaptooctanoic acid
- 8-Hydroxyoctanoic acid
- 8-Bromoethyl octanoate
Comparaison Avec Des Composés Similaires
- 6-Bromohexanoic acid
- 9-Bromononanoic acid
- 10-Bromodecanoic acid
- 11-Bromoundecanoic acid
Comparison: 8-Bromooctanoic acid is unique due to its specific chain length and the position of the bromine atom. This makes it particularly useful in the synthesis of specific compounds that require a bromine atom at the eighth carbon position. Compared to shorter or longer chain brominated acids, 8-Bromooctanoic acid offers distinct reactivity and selectivity in chemical reactions .
Propriétés
IUPAC Name |
8-bromooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJFDZSBZWHRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338314 | |
| Record name | 8-Bromooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-11-6 | |
| Record name | 8-Bromooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 8-Bromooctanoic acid acts as a lipoic acid analog, disrupting lipoic acid metabolism in certain organisms. For instance, in Mycoplasma hyopneumoniae, it inhibits the enzyme Mhp-LplJ, a lipoate-protein ligase crucial for attaching free lipoic acid to proteins like dihydrolipoamide dehydrogenase (PdhD) []. This disruption impairs lipoic acid-dependent metabolic pathways, leading to growth arrest in the organism [].
ANone: While the provided abstracts don't contain detailed spectroscopic data, we can deduce the following:
A: 8-Bromooctanoic acid plays a crucial role in synthesizing advanced materials. It acts as a building block for creating zwitterionic ligands used in the synthesis of cesium lead bromide (CsPbBr3) nanocrystals []. These ligands enhance the colloidal and optical stability of the nanocrystals, even in polar solvents [].
A: Yes, 8-bromooctanoic acid serves as a precursor for synthesizing liquid crystal compounds. Researchers successfully synthesized 2-(8-bromooctanoic acid ester)-3,6,7,10,11-penta-pentyloxytriphenylene, a triphenylene-based discotic liquid crystal []. This compound exhibits liquid crystal properties within a specific temperature range (90-101°C), showcasing a columnar phase [].
A: Researchers investigating halide ion sensors utilized 8-bromooctanoic acid to synthesize novel indolium and quinolinium dyes []. By varying the length of the alkyl chain (from octanoic to undecanoic to pentadecanoic acid), they could analyze the impact of chain length on the dyes' sensitivity and selectivity towards halide ions [].
ANone: The provided research excerpts do not delve into the environmental impact or degradation pathways of 8-bromooctanoic acid. Given its use in various applications, it is essential to investigate its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation of any negative environmental impacts.
ANone: Researchers utilize various analytical techniques to characterize and quantify 8-bromooctanoic acid. Common methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to identify and quantify fatty acids, including novel dimethylated fatty acids, as demonstrated in the analysis of the Caribbean sponge Calyx podatypa [].
- Nuclear Magnetic Resonance (NMR): This technique elucidates the structure of compounds synthesized using 8-bromooctanoic acid, as seen in the synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid [].
A: While the provided abstracts don't offer a comprehensive historical overview, they highlight the compound's evolving role in diverse research areas. From early investigations into liquid crystals [] to more recent explorations in nanocrystal stabilization [] and probing metabolic pathways [], 8-bromooctanoic acid continues to be a valuable tool in advancing scientific understanding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

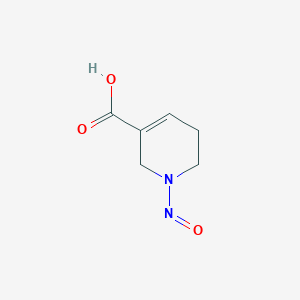


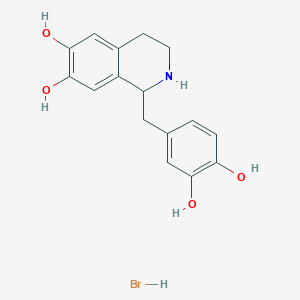
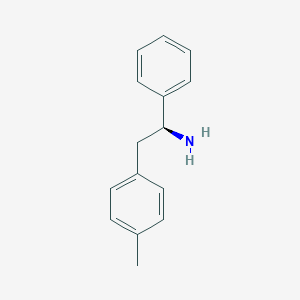
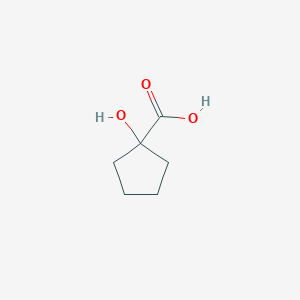
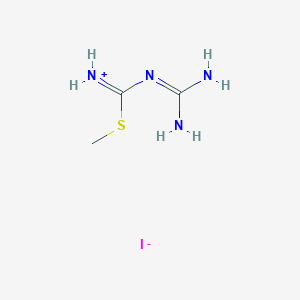
![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)

